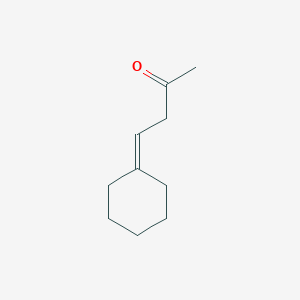
4-Cyclohexylidenebutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexylidenebutan-2-one is an organic compound with the molecular formula C₁₀H₁₆O. It is characterized by a cyclohexylidene group attached to a butanone backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylidenebutan-2-one typically involves the aldol condensation reaction between cyclohexanone and butanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexylidenebutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyclohexylidenebutan-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexylidenebutan-2-one involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A precursor in the synthesis of 4-Cyclohexylidenebutan-2-one.
Butanone: Another precursor used in the synthesis.
Cyclohexylideneacetone: A structurally similar compound with different reactivity and applications.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
21527-61-7 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
4-cyclohexylidenebutan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(11)7-8-10-5-3-2-4-6-10/h8H,2-7H2,1H3 |
Clave InChI |
PDXPTGSXSSYDQU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC=C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


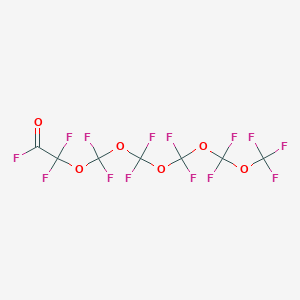
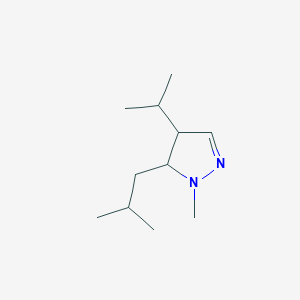

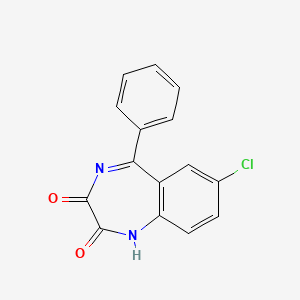
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
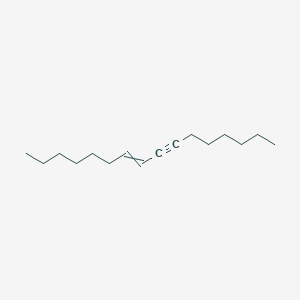

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

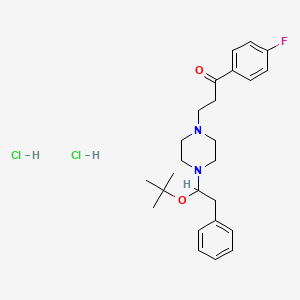
![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
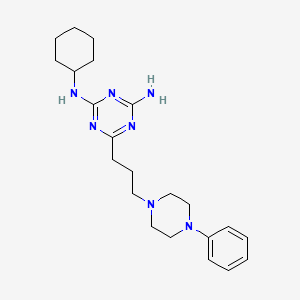
silane](/img/structure/B14713525.png)
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)
